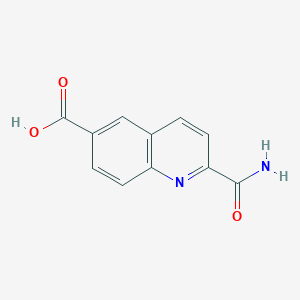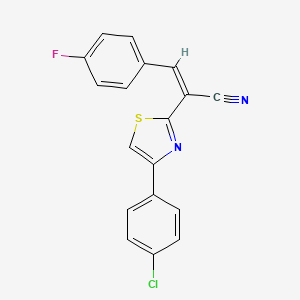![molecular formula C21H21N3 B14798643 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as acid catalysts or metal complexes can also be employed to accelerate the reaction and improve the selectivity of the desired product .
化学反应分析
Types of Reactions
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce secondary amines .
科学研究应用
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The mechanism of action of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
相似化合物的比较
Similar Compounds
Benzaldehyde, 4-(dimethylamino)-: Shares the dimethylamino group but lacks the imine linkage.
N-[4-(dimethylamino)benzylidene]-4-methylaniline: Similar structure with a methyl group instead of a phenyl group.
5-(4-Dimethylaminobenzylidene)rhodanine: Contains a rhodanine moiety instead of a benzenediamine.
Uniqueness
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
属性
分子式 |
C21H21N3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
4-[(4-anilinophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H21N3/c1-24(2)21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)23-19-6-4-3-5-7-19/h3-16,23H,1-2H3 |
InChI 键 |
PSZLRCKMWNDAPU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)
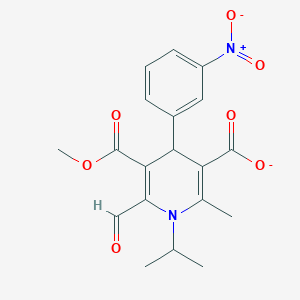
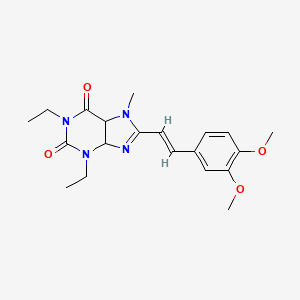
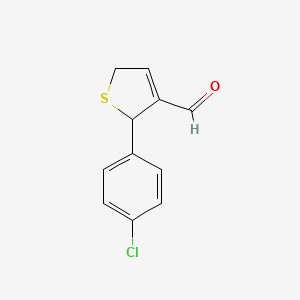

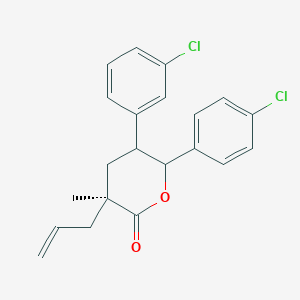
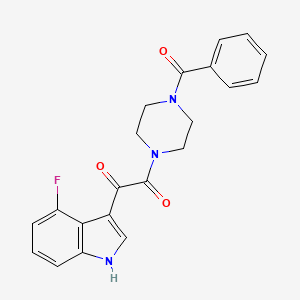

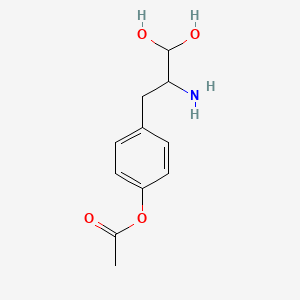
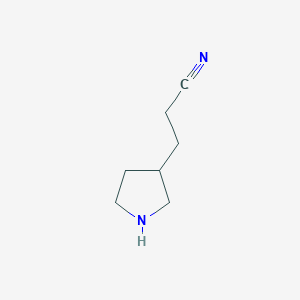
![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
